molecular formula C20H24O3 B3034412 Salprionin CAS No. 171439-43-3

Salprionin

Cat. No.: B3034412
CAS No.: 171439-43-3
M. Wt: 312.4 g/mol
InChI Key: WIXCPTLCMKUWBG-UHFFFAOYSA-N
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Description

Salprionin is a diterpenoid compound isolated from the plant Salvia prionitis Diterpenoids are a class of chemical compounds composed of four isoprene units, often found in plants and known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salprionin typically involves the extraction from Salvia prionitis. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the pure compound . Specific reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes, utilizing advanced chromatographic methods and automated systems to ensure consistency and efficiency. The use of bioreactors for cultivating Salvia prionitis under controlled conditions can also enhance the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Salprionin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

Salprionin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Salprionin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound targets enzymes and receptors involved in inflammatory and immune responses.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Salprionin is compared with other diterpenoids such as de-O-ethylsalvonitin and other compounds isolated from Salvia prionitis

    De-O-ethylsalvonitin: Another diterpenoid with similar structural features but different biological activities.

    Other Similar Compounds: Include various diterpenoids with diverse pharmacological properties, highlighting the unique anti-inflammatory and anticancer potential of this compound.

Properties

IUPAC Name

8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXCPTLCMKUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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